molecular formula C13H20N2O2 B064216 tert-Butyl (1-(3-aminophenyl)ethyl)carbamate CAS No. 180079-59-8

tert-Butyl (1-(3-aminophenyl)ethyl)carbamate

Cat. No.: B064216
CAS No.: 180079-59-8
M. Wt: 236.31 g/mol
InChI Key: QZEKBDHFLADZKW-UHFFFAOYSA-N
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Description

Tert-Butyl (1-(3-aminophenyl)ethyl)carbamate is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Biological Activity

Overview

tert-Butyl (1-(3-aminophenyl)ethyl)carbamate, also known as tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate, is a compound with significant potential in biological research and pharmaceutical applications. Its structure includes a tert-butyl group, an aminophenyl moiety, and a carbamate functional group, which contribute to its unique chemical properties and biological activities.

  • Molecular Formula : C13H20N2O2
  • Molecular Weight : 236.32 g/mol
  • CAS Number : 2241107-77-5

The presence of the tert-butyl group provides steric hindrance, influencing the compound's binding affinity and reactivity. The aminophenyl group is capable of forming hydrogen bonds and engaging in π-π interactions, while the carbamate can undergo hydrolysis under physiological conditions, releasing active intermediates .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may act as a precursor for synthesizing bioactive molecules and potential pharmaceuticals. Its mechanism includes:

  • Hydrogen Bonding : The aminophenyl group can participate in hydrogen bonding with target proteins.
  • Steric Effects : The bulky tert-butyl group may influence the accessibility of the compound to its targets.
  • Hydrolysis : The carbamate group can hydrolyze, leading to the release of reactive species that may exert biological effects .

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities, particularly in the context of drug development:

1. Antiviral Activity

A study on peptidomimetic compounds demonstrated that modifications similar to those found in this compound could enhance inhibitory activity against viral proteases, such as SARS-CoV 3CL protease. This suggests potential applications in antiviral drug design .

2. Neuroprotective Effects

Research has indicated that compounds with structural similarities to this compound may possess neuroprotective properties. For instance, studies have shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage .

3. Pharmaceutical Research

As an N-Boc protected amine, this compound is utilized in various synthetic routes for developing pharmaceutical agents. The stability provided by the Boc protection enhances reactivity in synthetic applications, making it valuable in organic chemistry and drug development .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds or derivatives:

Study ReferenceCompoundBiological ActivityKey Findings
Peptidomimetic inhibitorsAntiviralModifications led to enhanced inhibitory activity against SARS-CoV protease with IC₅₀ values significantly improved with specific structural features.
Neuroprotective derivativesNeuroprotectionCompounds showed significant reduction in oxidative stress markers in neuronal cell lines after treatment.
Various derivativesCytotoxicityA range of derivatives were tested for cytotoxic effects on cancer cell lines, revealing promising candidates for further development.

Properties

IUPAC Name

tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEKBDHFLADZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587632
Record name tert-Butyl [1-(3-aminophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180079-59-8
Record name tert-Butyl [1-(3-aminophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the N-t-butyloxycarbonyl-3-nitro-α-methylbenzylamine (1.79 g, 6.74 mmol) in dimethylformamide (50 1 mL) was added tin(II) chloride dihydrate (9.12 g, 40.4 mmol) and the reaction was stirred at room temperature for 48 hours. The dimethylformamide was removed under vacuum, residue resuspended in dichloromethane (100 ml), washed with brine (100 mL), filtered through a celite pad, and solvent removed to provide the crude aniline.
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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